molecular formula C13H21N5O4 B1682289 Xanthinol CAS No. 2530-97-4

Xanthinol

Cat. No. B1682289
CAS RN: 2530-97-4
M. Wt: 311.34 g/mol
InChI Key: DSFGXPJYDCSWTA-UHFFFAOYSA-N
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Description

Xanthinol is a drug prepared from theophylline used as a vasodilator . It is most often used as the salt with niacin (nicotinic acid), known as xanthinol nicotinate . It is a very potent water-soluble derivative of niacin that can be found in diet supplements .


Synthesis Analysis

Xanthinol can be synthesized from 2-Methylaminoethanol and 1H-Purine-2,6-dione, 7-(3-chloro-2-hydroxypropyl)-3,7-dihydro-1,3-dimethyl-, (+)- . Some of the widely used synthetic strategies include Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis .


Molecular Structure Analysis

The molecular formula of Xanthinol is C13H21N5O4 . Its average mass is 311.337 Da and its mono-isotopic mass is 311.159363 Da .


Physical And Chemical Properties Analysis

Xanthinol is a very potent water-soluble derivative of niacin . Its chemical formula is C13H21N5O4, and it has an average weight of 311.342 and a mono-isotopic weight of 311.159354176 .

Scientific Research Applications

Electrochemical Analysis

Xanthinol nicotinate (Xan) has been studied for its electrochemical properties using cyclic voltammetry at a glassy carbon electrode modified by a gel containing multi-walled carbon nanotubes and ionic liquid. This method exhibited an enhanced promotion to the electrochemical oxidation of Xan and provided an ultrasensitive approach to determine Xan levels, showing potential for precise measurement in pharmaceutical formulations (Bao et al., 2009).

Biomedical Studies

  • Peripheral Vascular Disease : Xanthinol nicotinate's therapeutic role was explored in cases of inoperable peripheral vascular disease. A notable clinical response was observed, including improved limb temperature, peripheral pulses, skin color, and capillary filling, along with relief in rest and claudication pain (Sidartha et al., 2014). Another study highlighted its use with Heparin and Dextran-40 post-traumatic arterial repair in patients, showing a significant number of patients had reusable limbs post-infusion therapy (Sidartha et al., 2014).

  • Analytical Techniques for Xanthinol : A liquid chromatography-tandem mass spectrometry method was developed and validated for determining xanthinol in human plasma. This method proved sensitive and rapid, suggesting its potential application in bioequivalence studies of xanthinol nicotinate tablets (Liu et al., 2008). Additionally, capillary isotachophoresis has been used for the determination of xanthinol in drug preparations, indicating its utility in pharmaceutical analysis (Pospísilová et al., 2000).

Biochemical Insights

  • Xanthine Oxidoreductase Studies : Research on xanthine oxidoreductase (XOR), which catalyzes the conversion of hypoxanthine to xanthine and uric acid, has revealed human diseases related to its dysfunction, known as xanthinuria. This study focused on mutations and chemical modifications of XOR, offering insights into the enzyme's reaction mechanism and potential side effects of XOR inhibitors (Ichida et al., 2012).

  • Xanthophylls in Microalgae : A comprehensive review of xanthophylls from microalgae discussed their chemical diversity, biosynthetic pathways, and advanced extraction techniques. It also highlighted recent progress in encapsulation techniques for astaxanthin and fucoxanthin, demonstrating the commercial and therapeutic potential of these compounds (Smaoui et al., 2021).

Nutraceutical and Pharmacological Applications

  • Weight Management : Xanthigen™, a compound containing fucoxanthin and pomegranate seed oil, was studied for its effects on weight, body fat, liver lipids, and blood biochemistry in obese premenopausal women. This study provided evidence of its potential in weight management and treating non-alcoholic fatty liver disease (Abidov et al., 2010).

  • Pharmacological Profile of Xanthohumol : Xanthohumol, a prenylated flavonoid from hops, has garnered attention for its pharmacological activities. The review summarized its biological effects, pharmacokinetics, and safety, suggesting its potential as a food additive due to its numerous health benefits (Liu et al., 2015).

properties

IUPAC Name

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGXPJYDCSWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048255
Record name Xanthinol
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Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Xanthinol
Source DrugBank
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Mechanism of Action

The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the later cannot freely diffuse through the cell membrane. The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP. Also, the nicotinic acid is a coenzyme for a lot of proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle). The effect of xanthinol nicotinate causes an increase in glucose metabolism and energy gain.
Record name Xanthinol
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Xanthinol

CAS RN

2530-97-4
Record name Xanthinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Xanthinol
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Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
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Record name Xanthinol
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Record name XANTHINOL
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Melting Point

179-180 ºC
Record name Xanthinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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